N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit fungal growth by targeting the plasma membrane H±ATPase, thereby affecting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-allyl-benzisoselenazol-3(2H)-one
- N-3-methylbutyl-benzisoselenazol-3(2H)-one
Uniqueness
This compound stands out due to its unique combination of a phenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)8-9-15-14(18)13-12(16-17-19-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
InChI Key |
RTPGEEKGBHANIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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